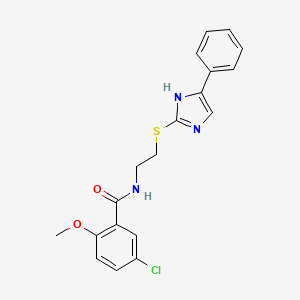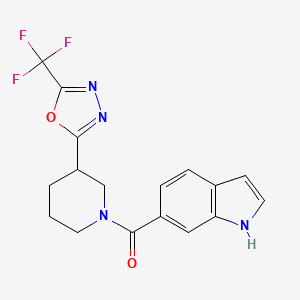
(1H-indol-6-yl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indole is a heterocyclic compound that is widely distributed in the natural environment and can be produced by a variety of bacteria . As a core structure, indole is found in many important natural products, such as tryptophan and auxins . Oxadiazoles are another type of heterocyclic compound that are known for their various biological activities .
Synthesis Analysis
The synthesis of indole and oxadiazole derivatives is a well-studied field. Indole can be synthesized through various methods including Fischer indole synthesis, Madelung synthesis, and Bartoli indole synthesis . Oxadiazoles can be synthesized from carboxylic acids, amides, or nitriles .Molecular Structure Analysis
Indole is a fused bicyclic molecule, made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring .Chemical Reactions Analysis
Indole is known to undergo electrophilic substitution, mainly at position 3, which is the most nucleophilic . Oxadiazoles can act as ligands for metal catalysts, and can also undergo various reactions to form other heterocyclic compounds .Physical And Chemical Properties Analysis
Indole is a solid at room temperature, with a melting point of around 52 °C. It has a strong, unpleasant odor . The physical and chemical properties of oxadiazoles depend on their exact substitution pattern .科学的研究の応用
Antimicrobial Activity
Research has highlighted the synthesis and characterization of indole-based 1,3,4-oxadiazoles, including compounds related to (1H-indol-6-yl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone, demonstrating their potential in antimicrobial activities. These compounds have been tested for antibacterial and antifungal activities, showing promising results (Nagarapu & Pingili, 2014). Similarly, derivatives of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime, closely related to the compound , have been synthesized and evaluated for their in vitro antibacterial and antifungal activities, with some showing significant antimicrobial activity (Mallesha & Mohana, 2014).
Structural and Theoretical Studies
The structural and theoretical aspects of similar compounds have been extensively studied. For example, the thermal, optical, and etching properties, along with structural studies and theoretical calculations of [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, provide insights into the molecular structure and interactions of these types of compounds (Karthik et al., 2021).
Antiproliferative and Biological Activities
Another area of interest is the antiproliferative activity of related compounds. For instance, (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone was prepared and evaluated for antiproliferative activity, demonstrating the potential use of these compounds in cancer research (Prasad et al., 2018). Also, the synthesis and antimicrobial activity of new pyridine derivatives, including indole-based compounds, have been explored for their potential in treating infections and diseases (Patel et al., 2011).
Antagonist Activity
Furthermore, some derivatives of the compound have been investigated for their antagonist activity. For example, molecular interaction studies of compounds like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, which share a structural similarity, have been conducted to understand their binding and interaction with receptors (Shim et al., 2002).
Synthesis and Chemical Properties
The synthesis and characterization of these compounds, including the process and intermediates, are crucial for understanding their potential applications in various fields of science (Zheng Rui, 2010).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1H-indol-6-yl-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O2/c18-17(19,20)16-23-22-14(26-16)12-2-1-7-24(9-12)15(25)11-4-3-10-5-6-21-13(10)8-11/h3-6,8,12,21H,1-2,7,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYRVPYAWVRKBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)C=CN3)C4=NN=C(O4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-indol-6-yl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

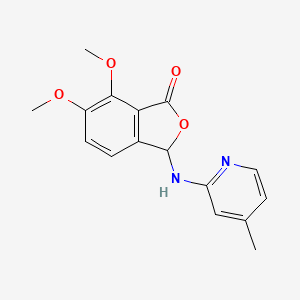
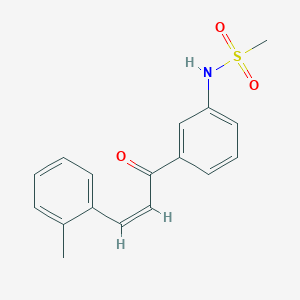
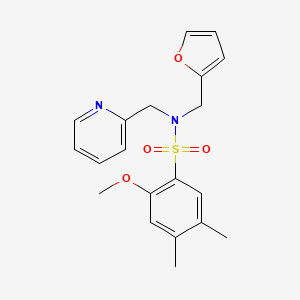
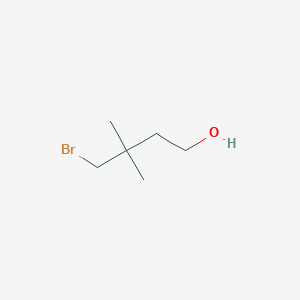
![9-(4-ethoxyphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2365076.png)
![7-Fluoro-2-methyl-3-[[1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2365078.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-fluorobenzamide](/img/structure/B2365079.png)


![N-[8-(Hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl]but-2-ynamide](/img/structure/B2365083.png)
